molecular formula C8H10N4O2S B3043863 3-Ethyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid CAS No. 943115-75-1

3-Ethyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid

Cat. No.: B3043863
CAS No.: 943115-75-1
M. Wt: 226.26 g/mol
InChI Key: FVLZGGJGEMIUFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings. This compound is part of a broader class of triazolothiadiazines, which are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid typically involves the reaction of triazole derivatives with thiadiazine derivatives. One common method includes the reaction of 4-amino-5-mercapto-3-methyl-1,2,4-triazole with ethyl chloroacetate under reflux conditions to form the desired triazolothiadiazine ring . The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or thiadiazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

3-Ethyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid has several scientific research applications:

Biological Activity

3-Ethyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid is a heterocyclic compound that integrates the structural features of triazole and thiadiazine rings. This compound has garnered attention in pharmacology due to its diverse biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N4O2SC_8H_{10}N_4O_2S. The compound features a unique substitution pattern that influences its biological activity and binding affinity to various molecular targets.

Anticancer Activity

Research has demonstrated the anticancer potential of 3-Ethyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives. A study conducted on 60 cancer cell lines revealed significant antitumor activity against various types of cancers including leukemia and breast cancer. The compounds were assessed using the sulforhodamine B assay which measures cell viability post-treatment.

Table 1: Antitumor Activity Against Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)
Breast CancerMDA-MB-4685.2
Non-Small Cell LungA5498.0
Colon CancerHCT1166.5
MelanomaSK-MEL-287.0

The study indicated that modifications in the structure (e.g., substituting ethyl or pentyl groups) could enhance the antitumor efficacy against specific cancer types .

Antimicrobial Activity

The compound also exhibits antimicrobial properties . In vitro studies have shown effectiveness against various pathogenic bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of enzyme activity essential for bacterial survival.

Table 2: Antimicrobial Efficacy Against Pathogenic Bacteria

BacteriaZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

These findings suggest that derivatives of this compound could be developed into new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored in several studies. The compound has been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor for enzymes such as carbonic anhydrase and cholinesterase.
  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells leading to apoptosis.
  • Antioxidant Activity : It scavenges free radicals and reduces oxidative stress within cells.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of the compound for their anticancer activity. Researchers synthesized multiple variants and tested them against a panel of cancer cell lines. Results indicated that certain substitutions significantly enhanced potency against breast cancer cells .

Properties

IUPAC Name

3-ethyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2S/c1-3-5-9-10-8-12(5)11-4(2)6(15-8)7(13)14/h6H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLZGGJGEMIUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(C(S2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Ethyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid
Reactant of Route 3
3-Ethyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Ethyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Ethyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-Ethyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.